Tert-butyl 3-oxo-4-(5-oxopyrrolidin-3-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-oxo-4-(5-oxopyrrolidin-3-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-4-(5-oxopyrrolidin-3-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with a suitable pyrrolidinone derivative. The reaction conditions often include the use of organic solvents such as ethanol or dichloromethane, and may require catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-oxo-4-(5-oxopyrrolidin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially when using strong nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ with Pd/C catalyst.
Substitution: NaH or LDA in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-oxo-4-(5-oxopyrrolidin-3-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: May serve as a building block for the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action for tert-butyl 3-oxo-4-(5-oxopyrrolidin-3-yl)piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 1-Boc-piperazine
Uniqueness
Tert-butyl 3-oxo-4-(5-oxopyrrolidin-3-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C13H21N3O4 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
tert-butyl 3-oxo-4-(5-oxopyrrolidin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H21N3O4/c1-13(2,3)20-12(19)15-4-5-16(11(18)8-15)9-6-10(17)14-7-9/h9H,4-8H2,1-3H3,(H,14,17) |
InChI Key |
NJIYYGKDBDLBAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2CC(=O)NC2 |
Origin of Product |
United States |
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